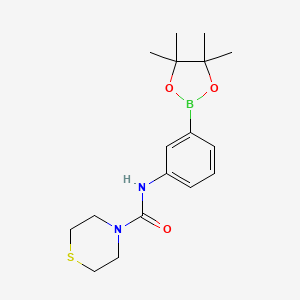
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can include the formation of amide bonds, cyclization, and functional group transformations. In the context of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine-4-carboxamide, although not directly synthesized in the provided papers, similar synthetic strategies can be inferred. For instance, the synthesis of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides involved the formation of amide bonds, which is a key step in the synthesis of carboxamide derivatives . Additionally, the use of TBTU as a catalyst in the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides indicates the importance of efficient coupling reagents in the synthesis of complex amides .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their biological activity. The crystal structure analysis of related compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, provides insights into the three-dimensional arrangement of atoms and the potential for intermolecular interactions . These structural details can be used to predict the molecular structure of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine-4-carboxamide, which may include a planar amide moiety, a substituted phenyl ring, and a tetramethyl-dioxaborolane group that could influence its reactivity and binding properties.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The synthesis of N-alkyl carboxamide derivatives often involves nucleophilic substitution reactions, where an amine reacts with an activated carboxylic acid derivative . The presence of a dioxaborolane group in the target compound suggests potential reactivity in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is commonly used to form carbon-carbon bonds between aryl halides and aryl boronic acids or esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including solubility, melting point, and stability, are determined by its molecular structure. For example, the presence of fluorine atoms can significantly affect the lipophilicity and metabolic stability of a compound . The tetramethyl-dioxaborolane group in the target compound is likely to influence its solubility in organic solvents and its stability under various conditions. Additionally, the amide bond typically confers a degree of rigidity to the molecular structure, which can impact the compound's crystallinity and melting point.
Wissenschaftliche Forschungsanwendungen
Enzymhemmer
Borsäureverbindungen, wie die in Frage stehende, werden häufig als Enzymhemmer verwendet . Sie können an Enzyme binden und deren Aktivität reduzieren, was in verschiedenen biologischen und medizinischen Anwendungen nützlich sein kann.
Liganden-Arzneimittel
Diese Verbindungen können auch als spezifische Liganden-Arzneimittel dienen . Liganden-Arzneimittel sind Substanzen, die an Rezeptoren im Körper binden und eine physiologische Reaktion auslösen. Sie können zur Behandlung einer Vielzahl von Erkrankungen eingesetzt werden, darunter Tumore und mikrobielle Infektionen .
Antikrebsmittel
Neben der Behandlung mikrobieller Infektionen können Borsäureverbindungen auch bei der Entwicklung von Antikrebsmitteln eingesetzt werden . Sie können das Wachstum und die Proliferation von Krebszellen beeinträchtigen und sind somit ein wertvolles Werkzeug in der Krebstherapie .
Borylierung
4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan, ein Bestandteil der Verbindung, kann für die Borylierung verwendet werden . Dies ist eine chemische Reaktion, bei der ein Boratom an ein organisches Molekül addiert wird. Sie ist ein wichtiger Schritt in vielen synthetischen Prozessen .
Hydroborierung
Diese Verbindung kann auch bei der Hydroborierung eingesetzt werden, einer chemischen Reaktion, bei der Bor und Wasserstoff zu kohlenstoffbasierten Verbindungen addiert werden . Diese Reaktion ist wichtig bei der Synthese verschiedener organischer Verbindungen .
Laborchemikalien
Diese Verbindung wird als Laborchemikalie verwendet . Sie kann in verschiedenen chemischen Reaktionen und Prozessen eingesetzt werden und trägt zum Fortschritt der wissenschaftlichen Forschung bei .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3S/c1-16(2)17(3,4)23-18(22-16)13-6-5-7-14(12-13)19-15(21)20-8-10-24-11-9-20/h5-7,12H,8-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNHFUXZJKCZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

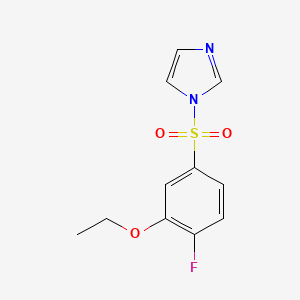
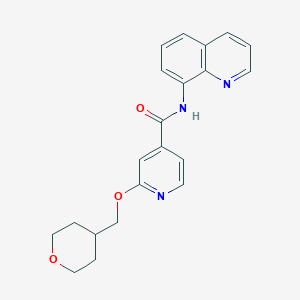
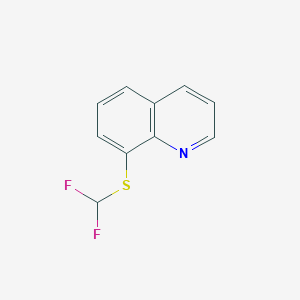

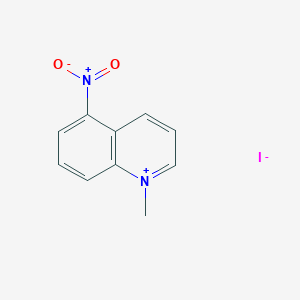
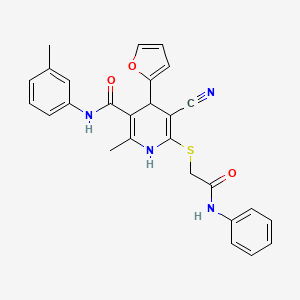

![Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B2516127.png)
![Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate](/img/structure/B2516129.png)
![N-{4-[(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2516130.png)

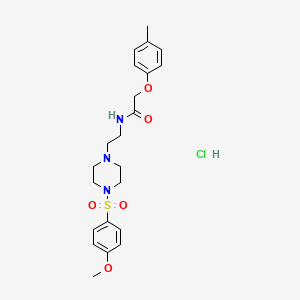

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516134.png)